An In-depth Technical Guide to 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol: A Pivotal Intermediate in Medicinal Chemistry
An In-depth Technical Guide to 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol: A Pivotal Intermediate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 7-Deazapurine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, represents a privileged scaffold in medicinal chemistry. Its structural resemblance to the native purine bases allows it to interact with a wide array of biological targets, yet the replacement of the N7 nitrogen with a carbon atom offers unique electronic and steric properties that can be exploited for therapeutic advantage. This modification can enhance binding affinity, improve metabolic stability, and reduce off-target effects. Derivatives of this scaffold have found extensive applications, particularly in the development of kinase inhibitors for oncology and inflammatory diseases. This guide focuses on a key derivative, 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol, a versatile building block that serves as a crucial starting point for the synthesis of numerous potent and selective therapeutic agents.
Chemical Structure and Properties of 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol
The chemical structure of 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol consists of a fused pyrrole and pyrimidine ring system with a hydroxymethyl group at the C5 position of the pyrrole ring.
Molecular Structure:
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IUPAC Name: (7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol
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Synonyms: 7-Deazapurine-5-methanol
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Core Scaffold: 7H-pyrrolo[2,3-d]pyrimidine
The introduction of the 5-methanol group provides a key functional handle for further chemical modifications, allowing for the extension of the molecule and the introduction of various pharmacophoric features.
Physical and Chemical Properties
Precise experimental data for the unsubstituted 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol is not widely available in commercial databases, as it is primarily a synthetic intermediate. However, based on the properties of the core scaffold and related derivatives, the following characteristics can be inferred and are supplemented with data for closely related compounds where available.
| Property | Value/Description | Source(s) |
| Molecular Formula | C₇H₇N₃O | - |
| Molecular Weight | 149.15 g/mol | - |
| Appearance | Expected to be a solid at room temperature. | [1] |
| Melting Point | Data not available for the specific compound. Related derivatives show a wide range of melting points. | - |
| Boiling Point | Data not available. | - |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO.[1] | - |
| pKa | Data not available. | - |
Spectral Data
Detailed spectral data for the unsubstituted 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol is not readily found in the public domain. The following are predicted and representative spectral characteristics based on the analysis of the core structure and its derivatives:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrimidine and pyrrole rings, a singlet for the C6-H, and signals corresponding to the methylene protons of the hydroxymethyl group and the hydroxyl proton. The N-H proton of the pyrrole ring will also be present.
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¹³C NMR: The carbon NMR would display signals for the seven carbon atoms in the molecule, with the chemical shifts indicative of their electronic environment within the heterocyclic system and the hydroxymethyl substituent.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (149.15 m/z).
Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol: A Key Synthetic Intermediate
The synthesis of 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol is a critical step in the preparation of more complex drug candidates. While a specific, detailed protocol for the parent compound is not extensively published, a general and illustrative synthetic approach can be outlined based on established methodologies for the construction of the 7-deazapurine core and subsequent functionalization. A common strategy involves the construction of a substituted pyrrole ring followed by the annulation of the pyrimidine ring.
Illustrative Synthetic Pathway
A plausible synthetic route could start from a suitably protected 2-aminopyrrole-4-carboxylate derivative. The following is a conceptual, step-by-step methodology.
Step 1: Protection of the Pyrrole Nitrogen The nitrogen of the pyrrole ring is often protected to prevent side reactions in subsequent steps. Common protecting groups include tosyl (Ts) or a silyl group like triisopropylsilyl (TIPS).
Step 2: Reduction of the Ester to the Alcohol The ester group at the C5 position is reduced to the primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).
Step 3: Cyclization to form the Pyrimidine Ring The pyrimidine ring is constructed by reacting the 2-aminopyrrole intermediate with a source of the remaining pyrimidine atoms, such as formamide or a derivative, often at elevated temperatures.
Step 4: Deprotection The final step involves the removal of the protecting group from the pyrrole nitrogen to yield the target molecule, 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol. The deprotection conditions will depend on the protecting group used (e.g., basic conditions for tosyl or fluoride source for silyl groups).
Caption: Conceptual synthetic workflow for 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol.
Chemical Reactivity and Role as a Synthetic Intermediate
The chemical reactivity of 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol is dictated by the functional groups present in the molecule: the 7H-pyrrolo[2,3-d]pyrimidine core and the 5-hydroxymethyl group.
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Reactions at the Hydroxymethyl Group: The primary alcohol at the C5 position is a versatile functional handle. It can be:
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Oxidized to the corresponding aldehyde or carboxylic acid, providing a site for further elaboration.
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Converted to a leaving group (e.g., tosylate, mesylate, or halide) to allow for nucleophilic substitution, enabling the introduction of a wide range of substituents.
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Used in ether or ester formation to link to other molecular fragments.
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Reactions at the Pyrrole Nitrogen (N7): The N-H of the pyrrole ring can be alkylated or arylated under basic conditions. This position is often modified to modulate the physicochemical properties and biological activity of the final compound.
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Reactions on the Pyrimidine Ring: The pyrimidine ring can undergo various transformations, such as nucleophilic aromatic substitution if activating groups (e.g., halogens) are present at the C2 or C4 positions.
Applications in Drug Discovery and Development
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a core component of several clinically approved and investigational drugs, particularly kinase inhibitors. 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol serves as a key intermediate in the synthesis of many of these complex molecules.
The 7-deazapurine core acts as a hinge-binding motif in many kinase inhibitors, mimicking the adenine moiety of ATP. The substituents at various positions of the scaffold are crucial for achieving potency and selectivity for the target kinase. The 5-methanol group provides a convenient attachment point for moieties that can extend into other regions of the ATP-binding pocket, often leading to enhanced affinity and selectivity.
Caption: Role of 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol in generating diverse therapeutic agents.
Conclusion
7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol is a fundamentally important, yet often under-documented, building block in the synthesis of a new generation of targeted therapeutics. Its unique structural features, combined with the versatility of its hydroxymethyl group, provide medicinal chemists with a powerful platform for the design and synthesis of novel drug candidates. A thorough understanding of its chemical properties, reactivity, and synthetic accessibility is crucial for researchers and scientists working in the field of drug discovery and development. As the quest for more selective and potent kinase inhibitors continues, the strategic utilization of intermediates like 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol will undoubtedly play a pivotal role in advancing the frontiers of medicine.
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